molecular formula C8H4BrN5 B603169 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile CAS No. 1807977-37-2

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B603169
CAS No.: 1807977-37-2
M. Wt: 250.05g/mol
InChI Key: UWFDVIUDBYQGEU-UHFFFAOYSA-N
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Description

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a triazole ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the triazole and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor to form the triazole ring, which is then brominated. The brominated triazole is subsequently reacted with a pyridine derivative to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the triazole ring .

Mechanism of Action

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the brominated triazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications compared to similar compounds .

Properties

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFDVIUDBYQGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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